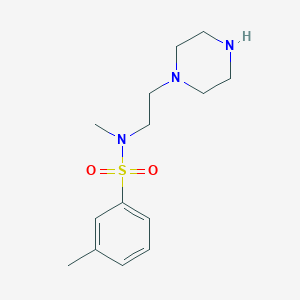
N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide typically involves the reaction of 3-dimethylaminobenzenesulfonyl chloride with 2-(piperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and antifungal properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can interact with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-N-(2-piperazin-1-ylethyl)amine
- N,N-dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H23N3O2S |
|---|---|
Peso molecular |
297.42 g/mol |
Nombre IUPAC |
N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23N3O2S/c1-13-4-3-5-14(12-13)20(18,19)16(2)10-11-17-8-6-15-7-9-17/h3-5,12,15H,6-11H2,1-2H3 |
Clave InChI |
LKAQSNQWDGEBRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)N(C)CCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















